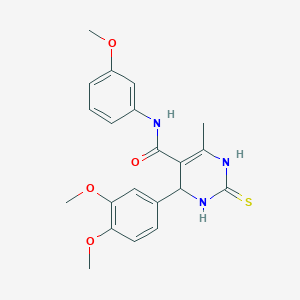
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EITP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EITP belongs to the class of thioxo-pyrimidine derivatives and has been found to exhibit promising biological activities that make it an attractive candidate for further investigation.
Mecanismo De Acción
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to exhibit several biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species (ROS) and DNA damage. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been found to modulate the expression of various genes and proteins that are involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for laboratory experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also exhibits potent biological activity at low concentrations, making it an attractive candidate for further investigation. However, N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has some limitations in laboratory experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the investigation of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One of the most important directions is to further explore the molecular mechanisms of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide's anticancer activity. This will involve identifying the specific targets of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and elucidating the signaling pathways that are involved in its biological activity. Another future direction is to investigate the potential of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a therapeutic agent in animal models of cancer. This will involve evaluating the efficacy and safety of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in vivo and identifying the optimal dosage and administration route. Finally, future studies should also investigate the potential of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in other diseases, such as inflammatory disorders and neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the reaction of 2-ethoxybenzoyl isothiocyanate with 4-isopropylphenyl hydrazine and 2-amino-4,6-dimethylpyrimidine in the presence of a base. The reaction yields N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as a yellow crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is in the treatment of cancer. Studies have shown that N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-ethoxyphenyl)-4-(4-isopropylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Propiedades
Fórmula molecular |
C23H27N3O2S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H27N3O2S/c1-5-28-19-9-7-6-8-18(19)25-22(27)20-15(4)24-23(29)26-21(20)17-12-10-16(11-13-17)14(2)3/h6-14,21H,5H2,1-4H3,(H,25,27)(H2,24,26,29) |
Clave InChI |
FGSXYLQRYPCZNL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)C(C)C)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B295271.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295272.png)
![3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295273.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295275.png)
![3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295277.png)


![N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295288.png)
![N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295289.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)
